2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone
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Overview
Description
2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H14O2. This compound is known for its unique structure, which includes a hydroxy group, a methylphenyl group, and a phenylethanone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as L-proline can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-oxo-1-(4-methylphenyl)-2-phenylethanone.
Reduction: Formation of 2-hydroxy-1-(4-methylphenyl)-2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-(4-methylphenyl)ethanone
- 2-Hydroxy-1-phenylethanone
- 4-Hydroxy-2-quinolone
Uniqueness
2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone is unique due to its combination of a hydroxy group, a methylphenyl group, and a phenylethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2431-23-4 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-hydroxy-1-(4-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,14,16H,1H3 |
InChI Key |
ZXFSXZYDGCZLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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